Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxy group, and a propan-2-yl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, using reagents such as isopropyl bromide or isopropyl chloride.
Formation of Tert-butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. Catalysts and solvents are selected to minimize side reactions and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use.
Comparison with Similar Compounds
- Tert-butyl 3-hydroxy-3-(methyl)piperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(ethyl)piperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(butyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10(2)13(16)7-6-8-14(9-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3 |
InChI Key |
JUZIMGUWBKZUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.